Methyl 4-chloro-2-(3-thiophen-2-ylpropanoylamino)benzoate
Overview
Description
Methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chloro group, a thienyl group, and an amino group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(3-thiophen-2-ylpropanoylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration and Reduction: The nitration of the benzoate compound followed by reduction to introduce the amino group.
Thienyl Group Introduction: The thienyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thienyl and amino groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thienyl and amino groups.
Scientific Research Applications
Methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(3-thiophen-2-ylpropanoylamino)benzoate involves its interaction with specific molecular targets. The chloro and thienyl groups can participate in binding interactions with proteins or enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate is unique due to the combination of its chloro, thienyl, and amino groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
methyl 4-chloro-2-(3-thiophen-2-ylpropanoylamino)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-15(19)12-6-4-10(16)9-13(12)17-14(18)7-5-11-3-2-8-21-11/h2-4,6,8-9H,5,7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYRLJQVUGRCKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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